Cas no 27322-34-5 (Benzene,tris(1-methylethyl)-)
Benzene,tris(1-methylethyl)- structure
Product Name:Benzene,tris(1-methylethyl)-
Numero CAS:27322-34-5
MF:C15H24
MW:204.351064682007
CID:275697
PubChem ID:12860
Update Time:2025-04-19
Benzene,tris(1-methylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,tris(1-methylethyl)-
- 1,2,3-tri(propan-2-yl)benzene
- 1,3,5-tri(propan-2-yl)benzene
- Triisopropylbenzene
- HY-W012472
- T0458
- W-104508
- AKOS009156767
- 1,3,5-Triisopropylbenzene, 95%
- Benzene, 1,3,5-tris(1-methylethyl)-
- FR9Y346WPB
- C93505
- 1,3,5-tris(propan-2-yl)benzene
- 717-74-8
- Benzene,3,5-tris(1-methylethyl)-
- Tox21_301030
- (Tetrahydropyran-4-ylidene)aceticacid
- 2,4,6-Triisopropylbenzene
- AI3-51088
- NCGC00248261-01
- Q27278148
- 1,5-Triisopropylbenzene
- EN300-39015
- EINECS 211-941-3
- UNII-FR9Y346WPB
- Benzene, 1,3,5-triisopropyl-
- 1,3,5-Triisopropylbenzene, purum, >=95.0% (GC)
- 27322-34-5
- Benzene, tris(1-methylethyl)-
- CS-W013188
- 1,3,5-triisopropyl benzene
- 1,3,5-TRIS(ISOPROPYL)BENZENE
- SY008928
- 1,3,5-tris(1-methylethyl)benzene
- DTXCID2021232
- EINECS 248-404-8
- NSC403075
- CHEMBL3187859
- Benzene,3,5-triisopropyl-
- NSC-403075
- NSC 403075
- 1,3,5-TRIISOPROPYLBENZENE
- NS00004311
- A25386
- 1,3,5-triiso-propylbenzene
- FT-0606513
- F0001-2724
- InChI=1/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H
- NCGC00254932-01
- CAS-717-74-8
- EC 211-941-3
- AS-58397
- 2,6-Triisopropylbenzene
- 2,4,6-Triisopropylbenzene;1,3,5-TriisopropylbenzeneTriisopropylbenzene;1,3,5-Triisopropylbenzol
- MFCD00008890
- DTXSID4041232
-
- Inchi: 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
- Chiave InChI: VUMCUSHVMYIRMB-UHFFFAOYSA-N
- Sorrisi: C1(C=C(C=C(C=1)C(C)C)C(C)C)C(C)C
Proprietà calcolate
- Massa esatta: 204.18792
- Massa monoisotopica: 204.187801
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 0.852
- Punto di fusione: -7.4 °C
- Punto di ebollizione: 238.6°Cat760mmHg
- Punto di infiammabilità: 86.7°C
- Indice di rifrazione: 1.486
- PSA: 0
Benzene,tris(1-methylethyl)- Letteratura correlata
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
27322-34-5 (Benzene,tris(1-methylethyl)-) Prodotti correlati
- 25321-09-9(1,2-Diisopropylbenzene)
- 7397-06-0(4-(tert-Butyl)-1,2-dimethylbenzene)
- 1758-88-9(2-Ethyl-1,4-dimethylbenzene)
- 1074-92-6(1-tert-Butyl-2-methylbenzene)
- 25340-17-4(Diethylbenzene)
- 611-14-3(2-Ethyl Toluene)
- 498-19-1(tert-butyl-m-xylene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti